molecular formula C21H28O B14293834 4-(2-Phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol CAS No. 113278-14-1

4-(2-Phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol

Cat. No.: B14293834
CAS No.: 113278-14-1
M. Wt: 296.4 g/mol
InChI Key: AJECPLVUHDIZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol is an organic compound with the molecular formula C19H24O It is a derivative of phenol, characterized by the presence of phenyl and isopropyl groups attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2-phenylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

4-(2-Phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: A closely related compound with similar structural features.

Uniqueness

4-(2-Phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol is unique due to its specific arrangement of phenyl and isopropyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

113278-14-1

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

4-(2-phenylpropan-2-yl)-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C21H28O/c1-14(2)18-12-17(13-19(15(3)4)20(18)22)21(5,6)16-10-8-7-9-11-16/h7-15,22H,1-6H3

InChI Key

AJECPLVUHDIZMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.